

Halofenate's Interaction with Nuclear Receptors: A Technical Guide

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Compound of Interest

Compound Name: Halofenate

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Introduction

Halofenate, a drug initially developed for its lipid-lowering properties, has garnered significant interest for its effects on glucose metabolism and insulin sensitivity.[1][2] Subsequent research has revealed that its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor γ (PPAR γ) modulator (SPPAR γ M).[1][3][4] This technical guide provides an in-depth analysis of the molecular interactions between **halofenate** and nuclear receptors, with a primary focus on PPAR γ . It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Halofenate's Interaction with PPAR γ

The following tables summarize the key quantitative data regarding the interaction of halofenic acid (HA), the active form of **halofenate**, with PPAR γ and its effect on gene expression.

Table 1: Binding Affinity and Potency of Halofenic Acid (HA) for PPAR γ

Parameter	Value (μM)	Description	Reference
IC50	~32	Concentration of HA required to displace 50% of a fluorescent PPARγ ligand in a competitive binding assay.	[3]
EC50 (human PPARγ)	~10-20	Concentration of HA required to achieve 50% of its maximal activation of human PPARγ in a GAL4 hybrid reporter gene assay.	[3]
EC50 (mouse PPARγ)	~30	Concentration of HA required to achieve 50% of its maximal activation of mouse PPARγ in a GAL4 hybrid reporter gene assay.	[3]

Table 2: Halofenic Acid (HA) Mediated Displacement of Corepressors from PPARγ

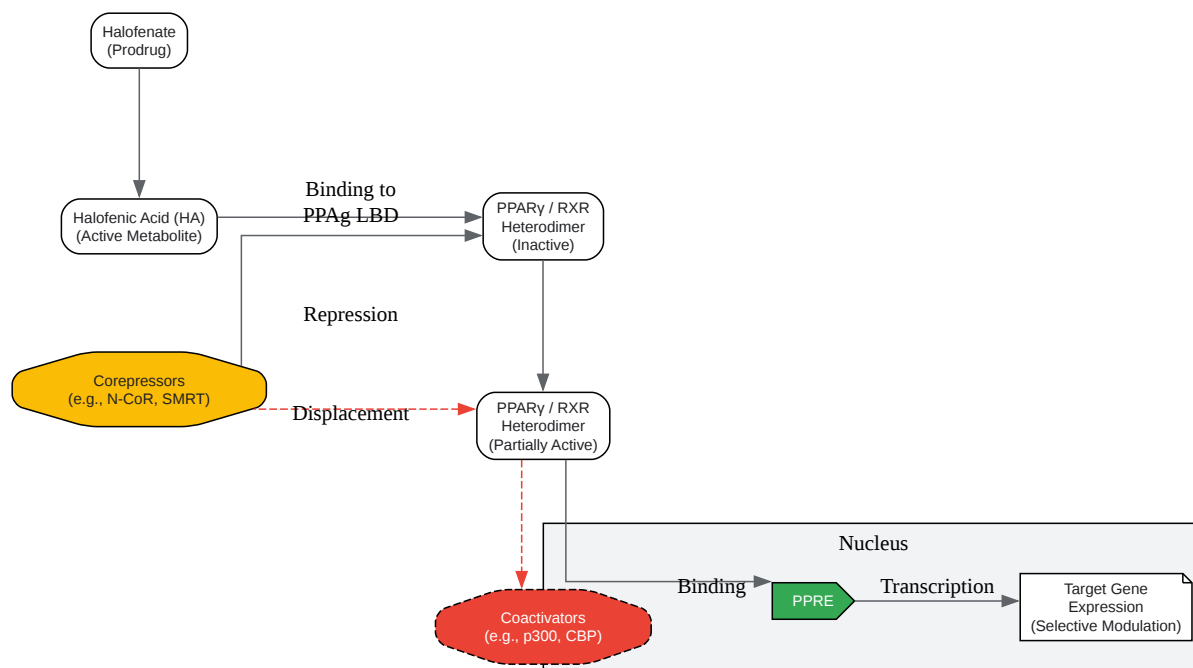
Corepressor	Ki (μM)	Description	Reference
N-CoR	~7.6	Inhibition constant for the displacement of the corepressor N-CoR from PPARγ by HA.	[3]
SMRT	~48	Inhibition constant for the displacement of the corepressor SMRT from PPARγ by HA.	[3]

Table 3: Effect of Halofenic Acid (HA) on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

Gene	Fold Change vs. Control (DMSO)	Biological Function	Reference
HSD11B1	~2.5	Cortisol metabolism	[1]
SREBP1	~0.8 (downregulation)	Lipogenesis	[1]
PPARγ	~1.2	Adipogenesis, lipid metabolism	[1]
COX6A2	~1.5	Mitochondrial respiration	[1]
PDHK4	~3.0	Glucose metabolism	[1]
ANGPTL4	~4.0	Lipid metabolism, angiogenesis	[1]
GyK	No significant change	Glycerol metabolism	[1]
PEPCK	No significant change	Gluconeogenesis	[1]
FABP4	No significant change	Fatty acid uptake and transport	[1]
CD36	No significant change	Fatty acid uptake	[1]

Signaling Pathways and Molecular Interactions

Halofenate, through its active metabolite halofenic acid, selectively modulates the activity of PPAR γ . Unlike full agonists, HA exhibits a unique mechanism of action characterized by partial agonism. This involves the displacement of corepressors from the PPAR γ ligand-binding domain without the efficient recruitment of coactivators, leading to a distinct pattern of downstream gene expression.



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Caption: **Halofenate**'s mechanism of action on PPAR γ .

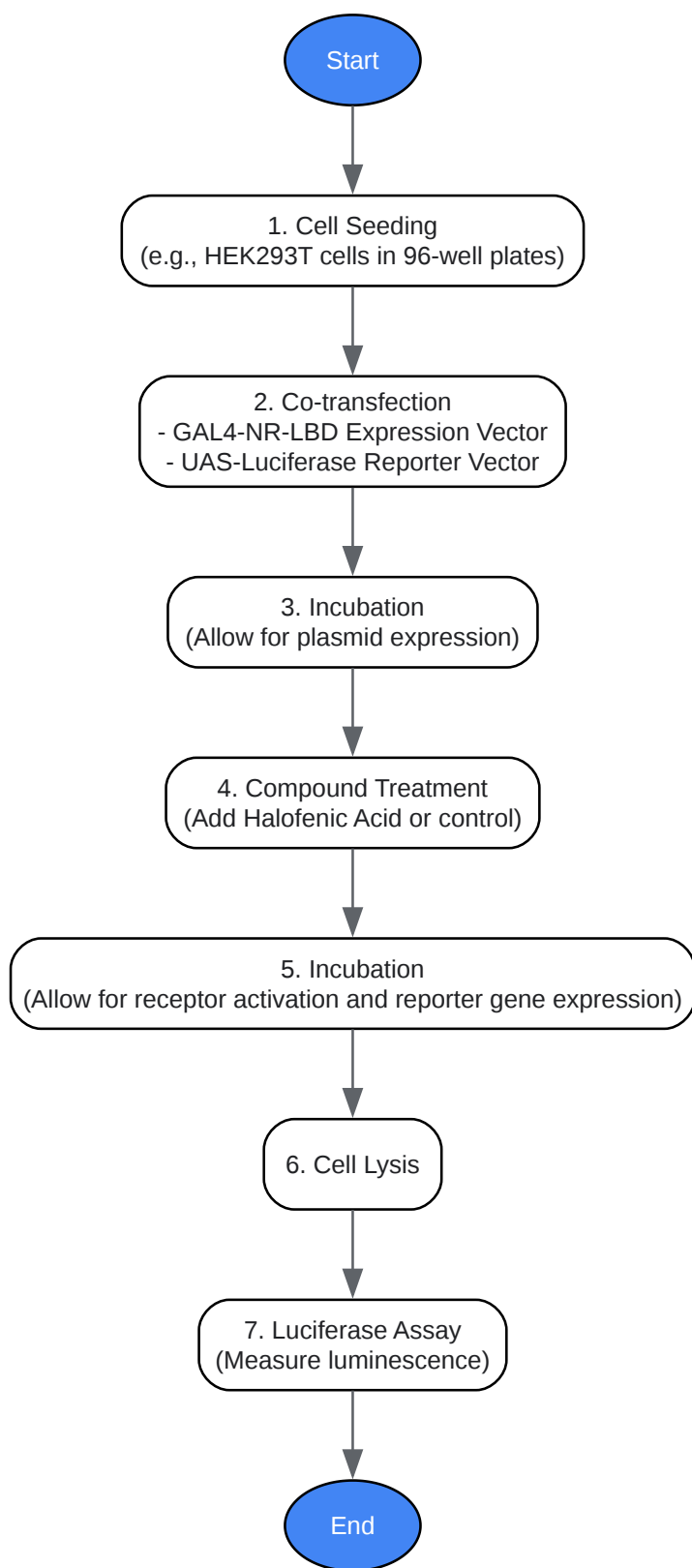
Experimental Protocols

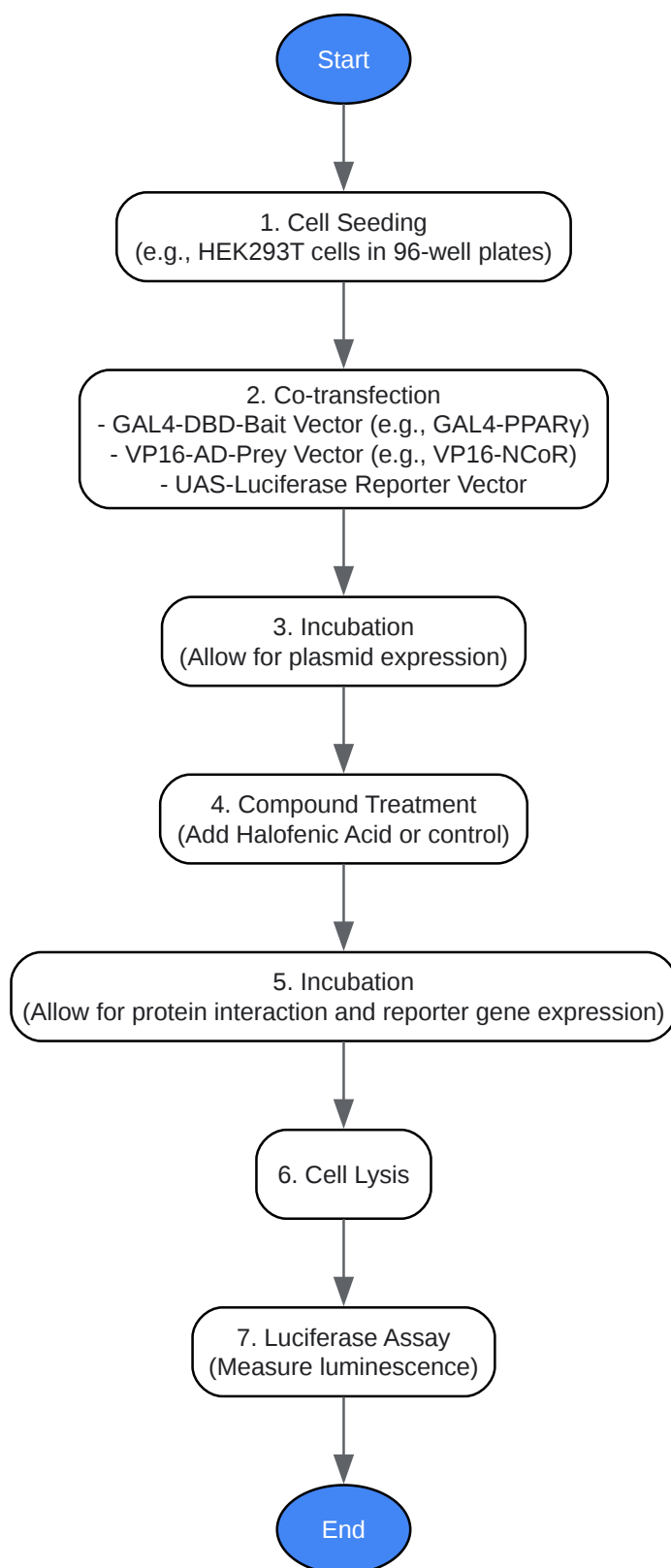
Detailed methodologies for the key experiments cited in this guide are provided below.

GAL4 Hybrid Reporter Gene Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor. It utilizes a chimeric receptor where the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPAR γ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon activation by a ligand, drives the expression of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).

Workflow:





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